molecular formula C13H10N4O4 B2467754 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 956984-51-3

1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2467754
CAS RN: 956984-51-3
M. Wt: 286.247
InChI Key: DVFKYKURBULWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid, also known as CNPNC, is an aromatic compound belonging to the pyrazole family of heterocyclic compounds. It is a white solid, soluble in organic solvents, and has a melting point of 156-158°C. CNPNC has several applications in the fields of medicine and material science, and has been studied extensively in recent years.

Scientific Research Applications

1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been widely studied in the fields of medicine and material science. In medicine, it has been used as an anti-inflammatory agent and has been found to have anti-tumor activity. In material science, it has been used as a corrosion inhibitor and a catalyst for the production of polymers.

Mechanism of Action

The exact mechanism of action of 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory mediators, such as cytokines and chemokines. It is also thought to act as an anti-tumor agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and anti-tumor activities, as well as antioxidant and neuroprotective effects. It has been shown to reduce inflammation in animal models, and to inhibit the growth of several types of cancer cells in vitro. It has also been found to protect neurons from oxidative stress, and to reduce the levels of several inflammatory markers.

Advantages and Limitations for Lab Experiments

1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a wide range of applications. However, it is also important to note that this compound is toxic at high concentrations and can cause skin irritation. Therefore, it is important to use appropriate safety measures when handling this compound in the laboratory.

Future Directions

Further research is needed to better understand the mechanism of action of 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid and to determine its potential therapeutic applications. In addition, further studies are needed to explore the potential of this compound as a corrosion inhibitor and catalyst for the production of polymers. Finally, further research is needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods of production.

Synthesis Methods

1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be synthesized by a number of methods, including the reaction of 3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature and yields this compound in good yields.

properties

IUPAC Name

1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c14-5-2-6-16-8-11(13(18)19)12(15-16)9-3-1-4-10(7-9)17(20)21/h1,3-4,7-8H,2,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFKYKURBULWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C(=O)O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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